molecular formula C4H6O3 B1232764 4-Hydroxycrotonic acid CAS No. 4013-24-5

4-Hydroxycrotonic acid

Cat. No. B1232764
CAS RN: 4013-24-5
M. Wt: 102.09 g/mol
InChI Key: RMQJECWPWQIIPW-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Hydroxycrotonic acid and its derivatives has been explored through various chemical routes. Pinza and Pifferi (1978) describe a three-step synthesis of 4-amino-3-hydroxybutyric acid, starting from crotonic acid, highlighting the chemical flexibility of this compound (Pinza & Pifferi, 1978). Schmitt et al. (1989) synthesized labelled trans 4-hydroxycrotonic acid, demonstrating its relevance in biological studies (Schmitt et al., 1989).

Molecular Structure Analysis

The crystal and molecular structure of trans-4-hydroxycrotonic acid (THCA) and its analogs were analyzed by Boulanger et al. (1987), providing insights into the conformational dynamics and structural characteristics of these compounds (Boulanger et al., 1987).

Chemical Reactions and Properties

Reactivity patterns of 4-Hydroxycrotonic acid derivatives in various chemical environments have been documented. Joshi et al. (2016) reported the regioselective synthesis of 4-hydroxybiaryl-2-carboxylates via oxygenative and dehydrogenative reactions, indicating the compound's utility in synthetic chemistry (Joshi et al., 2016).

Physical Properties Analysis

The study of the photodimers of 4-hydroxycrotonic acid γ-lactone by Ohga and Matsuo (1970) sheds light on the photoreactivity and physical characteristics of the compound under different conditions, illustrating the complexity of its behavior in various states (Ohga & Matsuo, 1970).

Chemical Properties Analysis

The chemical properties of 4-Hydroxycrotonic acid, such as its reactivity with biomolecules, have been studied extensively. Bourguignon et al. (1988) explored its synthesis, binding studies, and structure-activity relationships, providing valuable information on its biochemical significance (Bourguignon et al., 1988).

Scientific Research Applications

Biotechnological Applications

4-Hydroxybenzoic acid (4-HBA), closely related to 4-Hydroxycrotonic acid, has been identified as a versatile intermediate for several value-added bioproducts. These bioproducts have potential applications in various fields such as food, cosmetics, pharmacy, and fungicides. Through biosynthetic techniques and approaches like synthetic biology and metabolic engineering, 4-HBA serves as a starting feedstock for the biosynthesis of industrially relevant compounds including resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol. This highlights the significance of such compounds in biotechnological innovation and industry applications (Wang et al., 2018).

Enzymatic Studies and Metabolic Engineering

Research has revealed the role of 4-Hydroxycinnamoyl-CoA hydratase/lyase (HCHL), a crotonase homologue, in the metabolism of phenylpropanoids. This enzyme facilitates the formation of 4-hydroxybenzaldehyde metabolites, emphasizing the importance of such enzymes in plant metabolic engineering and biotechnology. The research demonstrates the plant's ability to conjugate phenolic compounds, which is crucial in the context of plant biochemistry and the development of bio-based products (Mitra et al., 2002).

Pharmaceutical Applications

The molecular hybridization of γ-Hydroxybutyric acid (GHB) ligands has led to the design and synthesis of novel ligands targeting GHB binding sites. This includes the development of analogs based on 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) and trans-γ-Hydroxycrotonic acid (T-HCA). These findings have significant implications in pharmacology, particularly in the characterization and identification of high-affinity binding sites for therapeutic applications (Krall et al., 2017).

Industrial and Environmental Applications

The study of 4-oxalocrotonate tautomerase (4-OT) highlights its role in the bacterial utilization of aromatic hydrocarbons. This enzyme catalyzes key conversions in the biodegradation pathways, showcasing its potential for environmental biotechnology, especially in the context of hydrocarbon degradation and environmental remediation. Such studies underline the importance of understanding enzyme mechanisms for applications in bioremediation and sustainable chemical production (Wang et al., 2003).

properties

IUPAC Name

(E)-4-hydroxybut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h1-2,5H,3H2,(H,6,7)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQJECWPWQIIPW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027169
Record name trans-4-hydroxycrotonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxycrotonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Hydroxycrotonic acid

CAS RN

24587-49-3, 4013-24-5
Record name trans-4-Hydroxycrotonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24587-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2-butenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-4-hydroxycrotonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxycrotonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxycrotonic acid
Reactant of Route 2
4-Hydroxycrotonic acid
Reactant of Route 3
Reactant of Route 3
4-Hydroxycrotonic acid
Reactant of Route 4
Reactant of Route 4
4-Hydroxycrotonic acid
Reactant of Route 5
4-Hydroxycrotonic acid
Reactant of Route 6
4-Hydroxycrotonic acid

Citations

For This Compound
98
Citations
M Schmitt, JJ Bourguignon, CG Wermuth… - Journal of Labelled …, 1989 - Wiley Online Library
… Semi-hydrogenation of 2 in presence of Rosenmund catalyst13 led to the expected isomer, 2-4hydroxycrotonic acid 3 which spontaneously lactonized into 2. Hydrogenation of the …
K Ohga, T Matsuo - Bulletin of the Chemical Society of Japan, 1970 - journal.csj.jp
… The structures of the photodimers obtained from 4-hydroxycrotonic acid y-lactone under … In this connection, we studied the photochemical reactions of 4-hydroxycrotonic acid y-lactone (I)…
Number of citations: 27 www.journal.csj.jp
P Vayer, D Dessort, JJ Bourguignon… - Biochemical …, 1985 - academia.edu
… -4hydroxycrotonic acid in brain. A concentration of 22 -+ 6 nmoles/g (wet wt) of trans-4-hydroxycrotonic acid … It is noteworthy that trans-4-hydroxycrotonic acid is also an important ligand …
Number of citations: 24 www.academia.edu
BM Culbertson, AE Aulabaugh - 1982 - ACS Publications
… Total hydrolysis of the anhydride copolymers produce previously unreported head-to-head poly (4-hydroxycrotonic acid). The hydrolyzed copolymers readily cyclize to previously …
Number of citations: 4 pubs.acs.org
J Krall, CH Jensen, F Bavo… - Journal of Medicinal …, 2017 - ACS Publications
… As one of the first GHB analogs reported, the semirigid trans-4-hydroxycrotonic acid (T-HCA) was found to displace [ 3 H]GHB binding with a small (4-fold) improved affinity compared to …
Number of citations: 21 pubs.acs.org
JJ Bourguignon, A Schoenfelder… - Journal of medicinal …, 1988 - ACS Publications
… Attempts to prepare the sodium salt of the cís-4-hydroxycrotonic acid by ring opening of the … rearrangements.11,20 Only the sodium salt of cis-3-methyl-4-hydroxycrotonic acid 11 (Rx …
Number of citations: 80 pubs.acs.org
T Boulanger, G Evrard, DP Vercauteren… - Journal of crystallographic …, 1987 - Springer
The crystal structures oftrans-4-hydroxycrotonic acid (THCA), 4-o-chloro-phenyl-THCA (THCCA), and 4-p-nitrophenyl-THCA (THNCA) have been determined by single-crystal X-ray …
Number of citations: 5 link.springer.com
MP Elie, MG Baron, JW Birkett - Analyst, 2012 - pubs.rsc.org
… trans-4-hydroxycrotonic acid (t-HCA) is a potential internal standard for GHB quantification. t-HCA is an agonist of GHB and binds the GHB receptor with higher affinity than GHB itself. It …
Number of citations: 13 pubs.rsc.org
LS Quang, MC Desai, JC Kraner… - Annals of the New …, 2002 - Wiley Online Library
… Alternatively, GHB can be converted via β oxidation to trans-4-hydroxycrotonic acid (T-HCA), which has a greater affinity for GHB-specific receptors than does GHB itself.23 …
Number of citations: 27 nyaspubs.onlinelibrary.wiley.com
J Benavides, JF Rumigny, JJ Bourguignon, C Cash… - Life sciences, 1982 - Elsevier
… It is notable that the trans isomer of 4-hydroxycrotonic acid has similar or greater affinity for the binding sites than GHB itself. This result and the inability of GBL to displace GHB indicate …
Number of citations: 245 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.